2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound featuring a tetrahydropyrrolo[3,4-c]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step reactions. One common method involves the cycloaddition of azomethine ylides with maleimides, which proceeds under mild conditions with high regio- and stereoselectivity . This method allows for the assembly of the tricyclic skeleton of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction and the availability of starting materials suggest that it could be produced on a larger scale using similar synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.
Uniqueness
2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research in cancer therapy.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C12H19N3O2/c1-14-11(16)9-6-15(7-10(9)12(14)17)8-2-4-13-5-3-8/h8-10,13H,2-7H2,1H3 |
InChI Key |
YLIOKMFFZHODLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C3CCNCC3 |
Origin of Product |
United States |
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